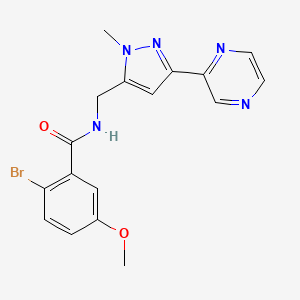

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-23-11(7-15(22-23)16-10-19-5-6-20-16)9-21-17(24)13-8-12(25-2)3-4-14(13)18/h3-8,10H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJYIPIIQHKAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to the class of benzamides and incorporates a pyrazole moiety, which is known for various pharmacological properties.

The molecular formula of this compound is with a molecular weight of 402.2 g/mol. Its structure features a bromine atom at the second position and a methoxy group at the fifth position of the benzamide ring, along with a pyrazole-pyridine moiety attached via a methylene bridge. This unique configuration is believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrN₅O₂ |

| Molecular Weight | 402.2 g/mol |

| CAS Number | 2034322-78-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit or modulate the function of these targets, triggering biochemical cascades that lead to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines.

Table: Cytotoxicity Data Against Cancer Cell Lines

Anti-inflammatory Activity

In addition to anticancer effects, compounds containing pyrazole structures have been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory pathways, although detailed studies are still required to elucidate these mechanisms.

Case Studies

- Study on Pyrazole Derivatives : A comprehensive review examined various pyrazole derivatives, including this compound, focusing on their anticancer mechanisms and efficacy against different tumor types. The results indicated significant growth inhibition in several tested cell lines, suggesting that modifications in the pyrazole structure could lead to enhanced potency ( ).

- Mechanistic Insights : Another study explored the binding interactions of similar compounds with target kinases involved in cancer pathways. The findings suggested that structural features such as bromination and methoxy substitution play crucial roles in determining binding affinities and subsequent biological activities ( ).

Q & A

Q. What computational approaches predict metabolic liabilities of this compound?

- Methodology : Simulate Phase I metabolism (CYP3A4/2D6) with StarDrop or ADMET Predictor. Validate in vitro using human liver microsomes (HLM) + NADPH, followed by LC-MS/MS metabolite identification. Prioritize sites of oxidation (e.g., pyrazine ring) for deuteration or fluorination to block metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.